Phenylacetic acid
Overview
Description
Phenylacetic acid, also known as benzeneacetic acid, is an organic compound with the molecular formula C₈H₈O₂. It is characterized by a phenyl group attached to an acetic acid moiety. This compound appears as a white solid with a strong honey-like odor and is slightly soluble in water . This compound is naturally found in various fruits and is also produced by the metapleural glands of ants . It is a significant intermediate in the synthesis of various pharmaceuticals and chemicals .
Mechanism of Action
Target of Action
Phenylacetic acid (PAA) is a central intermediate metabolite involved in bacterial degradation of aromatic components . It primarily targets enzymes of the urea cycle, particularly in patients with deficiencies in these enzymes . It is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients .
Mode of Action
It is known to exert antibacterial activity by affecting cell metabolism, inhibiting protein synthesis, and destroying cell membrane integrity and cell ultrastructure .
Biochemical Pathways
The bacterial PAA pathway mainly contains 12 enzymes and a transcriptional regulator . This pathway is involved in biofilm formation and antimicrobial activity . It is also involved in the catabolism of this compound (PAA), an intermediate in phenylalanine degradation .
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics . Its exposure was found to be 35% higher in patients with severe hepatic impairment (Child–Pugh C) than in those with moderate hepatic impairment (Child–Pugh B) . Phenylacetylglutamine (PAGN), a metabolite of PAA, has a renal clearance that decreases five-fold in severe renal impairment compared with subjects with normal renal function .
Result of Action
The molecular and cellular effects of PAA’s action are diverse. It is involved in biofilm formation and antimicrobial activity . In addition, it has been found to be an active auxin (a type of plant hormone), predominantly found in fruits . Its effect is much weaker than the effect of the basic auxin molecule indole-3-acetic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PAA. For instance, if improperly disposed of, PAA can contaminate water and soil, affecting plants and aquatic life . Therefore, it’s crucial to follow safe disposal practices to minimize its environmental footprint .
Biochemical Analysis
Biochemical Properties
Phenylacetic acid is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the enzyme indole-3-acetaldehyde dehydrogenase A (AldA) can use phenylacetaldehyde as a substrate to produce this compound .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Phenylacetic acid can be synthesized through several methods:
Hydrolysis of Benzyl Cyanide: This is the most common method, where benzyl cyanide is hydrolyzed using sulfuric acid or hydrochloric acid as a catalyst
Oxidation of Phenethyl Alcohol: Phenethyl alcohol can be oxidized using potassium permanganate to yield this compound.
Nucleophilic Acyl Substitution: Benzyl chloride reacts with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to this compound.
Chemical Reactions Analysis
Phenylacetic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form phenylacetaldehyde and further to this compound.
Ketonic Decarboxylation: This reaction forms ketones such as dibenzyl ketone when this compound is heated.
Condensation: This compound can condense with acetic anhydride to form phenylacetone.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, potassium permanganate, and acetic anhydride . The major products formed include phenylacetone, dibenzyl ketone, and phenylacetaldehyde .
Scientific Research Applications
Phenylacetic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylacetic acid can be compared with other similar compounds such as:
Benzoic Acid: Both compounds contain a benzene ring, but benzoic acid has a carboxyl group directly attached to the ring, making it more acidic.
Phenylpropanoic Acid: This compound has an additional carbon in the side chain compared to this compound.
Cinnamic Acid: It contains a phenyl group attached to an acrylic acid moiety, differing in structure and reactivity.
This compound is unique due to its honey-like odor and its role as an intermediate in the synthesis of various important chemicals and pharmaceuticals .
Properties
IUPAC Name |
2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |
Record name | Phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021656 | |
Record name | Phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |
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Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |
Record name | Phenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6638 | |
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Record name | Phenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Phenylacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |
Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |
Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
Record name | Phenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
Record name | Phenylacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |
Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
Record name | Phenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6638 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |
CAS No. |
103-82-2, 17303-65-0, 51146-16-8 | |
Record name | Phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-82-2 | |
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Record name | Benzeneacetic acid, labeled with tritium | |
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Record name | Phenylacetic acid | |
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Record name | Phenylacetic acid | |
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Record name | Phenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
76.7 °C, 76.5 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
Record name | Phenylacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
Record name | Phenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
Record name | PHENYLACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does phenylacetic acid affect quorum sensing in Burkholderia cenocepacia?
A1: this compound inhibits quorum sensing in Burkholderia cenocepacia. A deletion mutant of the phenylacetyl-CoA monooxygenase complex (ΔpaaABCDE), unable to metabolize this compound, releases it into the surrounding medium []. This release leads to the inhibition of the quorum sensing system cepIR, affecting N-octanoyl-L-homoserine lactone signaling and ultimately attenuating the virulence of the bacteria.
Q2: Can this compound be produced in the rumen, and if so, what are the primary precursors?
A2: Yes, ruminal bacteria can synthesize this compound. While reductive carboxylation of this compound itself has been observed [], a greater amount is produced from glucose []. 4-Hydroxythis compound also serves as a precursor for tyrosine production in the rumen [].
Q3: Does this compound play a role in the development of atherosclerosis in patients with end-stage renal failure?
A3: Elevated levels of this compound in patients with end-stage renal failure have been linked to reduced iNOS expression in mononuclear leukocytes []. As iNOS plays a role in preventing atherogenesis and inflammation, its inhibition by this compound might contribute to the increased risk of atherosclerosis in these patients.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H8O2, and its molecular weight is 136.15 g/mol.
Q5: Can this compound be used to synthesize other valuable compounds?
A6: Yes, this compound is a valuable precursor in organic synthesis. For instance, it can be used to produce (±)-α-Amino this compound, a key pharmaceutical intermediate, through a phase transfer catalysis reaction involving chloroform, benzaldehyde, and aqueous ammonia []. This method offers an alternative to the Strecker synthesis, potentially with higher yields and reduced reliance on toxic reagents.
Q6: Have computational methods been employed to study the acidities of this compound and its derivatives?
A7: Yes, theoretical studies have investigated the gas-phase acidities of this compound derivatives []. Calculations at the B3LYP/6-311+G(2d,p) level of theory, focusing on proton-transfer reactions, revealed that the acidities are influenced by inductive, resonance, and saturation effects stemming from the nature of the phenylacetate anion [].
Q7: How do structural modifications of this compound affect its plant growth-regulating activity?
A8: Research indicates that molecular shape plays a more significant role than electron distribution in the plant growth-regulating activity of this compound derivatives []. Specifically, studies with 2,6-disubstituted phenylacetic acids suggest that optimal activity is achieved when the molecule can adopt a specific spatial configuration. This configuration features a flat surface encompassing the ring system, with the carboxyl group positioned above this plane and its axis of rotation perpendicular to it [].
Q8: Do this compound derivatives exhibit auxin transport-inhibiting activity in plants?
A9: Yes, certain this compound derivatives, particularly those containing a heterocyclic ring between two phenyl groups (like isoxazole), demonstrate significant auxin transport-inhibiting properties []. These compounds effectively prevent the movement of auxin within plant tissues, as observed in bean segments and lettuce seedlings [], similar to the effects seen with auxin transport-inhibiting benzoic acids.
Q9: How does the bioavailability of chlorambucil, a chemotherapy drug, change with repeated treatment cycles?
A10: Research on chlorambucil, metabolized to this compound mustard, reveals that its oral bioavailability decreases with repeated treatment cycles []. The area under the concentration-time curve (AUC) for chlorambucil decreased significantly over a 4-day treatment period and further declined with repeated 4-day cycles []. This suggests a potential acceleration in chlorambucil and this compound mustard metabolism and elimination, impacting the drug's pharmacokinetics with continued treatment.
Q10: Does aerobic exercise influence the urinary concentration of this compound, a metabolite of the neurotransmitter phenylethylamine?
A11: Yes, there is evidence suggesting that aerobic exercise can elevate urinary this compound levels []. In a study involving healthy men, 30 minutes of treadmill running at 70% of their maximal heart rate reserve led to a substantial (77%) increase in the 24-hour mean urinary concentration of this compound []. This finding suggests a potential link between physical activity, phenylethylamine metabolism, and the antidepressant effects associated with exercise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.